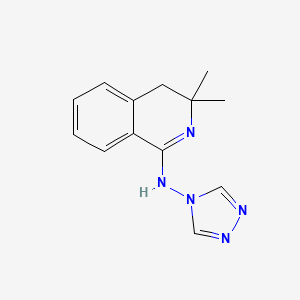
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide, also known as CF3, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. It is a member of the acrylamide family of compounds, which are known to exhibit a range of biological activities. CF3 has been found to possess a variety of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In particular, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell growth. 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been shown to have antioxidant effects, which may contribute to its overall biological activity. 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has also been found to have a neuroprotective effect, which could make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is its broad range of biological activities, which make it a potential candidate for the development of drugs for a variety of diseases. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to be relatively stable and easy to synthesize, which makes it an attractive target for further research. However, one limitation of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide. One area of interest is the development of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide-based drugs for the treatment of cancer, particularly breast cancer. In addition, further research is needed to fully understand the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide, which could lead to the development of more potent and specific drugs based on this compound.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2,5-dimethylphenylacryloyl chloride in the presence of a base. The resulting product is then purified by column chromatography. This method has been found to be efficient and reproducible, with a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been extensively studied for its potential use as a drug candidate. It has been found to exhibit anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has also been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-11-6-7-12(2)16(10-11)20-17(21)9-8-13-14(18)4-3-5-15(13)19/h3-10H,1-2H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZKZAFENOLEFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)


![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)

